2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
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Overview
Description
2-Amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 . It is used for research purposes .
Synthesis Analysis
The synthesis of benzamides, including compounds similar to the one , can be achieved through the direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to an amine and a chloro-methoxy-methylphenyl group . The compound’s structure can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Structural Analysis
- The crystal structure of a benzamide derivative was studied to understand its three-dimensional structure-activity relationships for potential use in neuroleptic drugs. This structural analysis aids in the development of new potent drugs by comparing the features of active and inactive compounds (Furuya et al., 1985).
Biological Activity
- Certain thiophene-3-carboxamide derivatives show antibacterial and antifungal activities. The study of these compounds contributes to the development of new antimicrobial agents, highlighting the potential use of benzamide derivatives in treating infections (Vasu et al., 2005).
- A series of benzamides of N,N-disubstituted ethylenediamines were synthesized as potential neuroleptics. Their inhibitory effects on apomorphine-induced stereotyped behavior in rats were evaluated, demonstrating a good correlation between structure and neuroleptic activity (Iwanami et al., 1981).
Chemical Properties and Synthesis
- The electrochemical oxidation of amino-substituted benzamide derivatives, which have potential antioxidant activity, was studied to understand their mechanisms in scavenging free radicals. This research contributes to the development of antioxidants for potential therapeutic applications (Jovanović et al., 2020).
- The synthesis and gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds were explored, highlighting the critical role of the amide bond and the positioning of functional groups in determining biological activity (Kalo et al., 1995).
Future Directions
Properties
IUPAC Name |
2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-7-13(14(20-2)8-11(9)16)18-15(19)10-5-3-4-6-12(10)17/h3-8H,17H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXOPDSFSPDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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